methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride, abbreviated as MDACH, is a synthetic organic compound with a wide range of applications in scientific research. Its unique structure and properties make it an ideal molecule for use in biochemical, physiological, and pharmacological studies.
Scientific Research Applications
MDACH has been used in a variety of scientific research applications, including pharmacological, biochemical, and physiological studies. It has been used to study the mechanisms of action of various drugs, to investigate the effects of various compounds on physiological processes, and to develop new drugs and treatments. Additionally, MDACH has been used in the study of enzyme kinetics and in the development of new drug delivery systems.
Mechanism of Action
MDACH has been shown to interact with various proteins and enzymes in the body. It has been found to bind to the active sites of enzymes and to inhibit their activity. Additionally, it has been found to interact with various receptors in the body and to modulate their activity.
Biochemical and Physiological Effects
MDACH has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, to modulate the activity of various receptors, and to alter the levels of various hormones and neurotransmitters. Additionally, it has been found to have anti-inflammatory and antioxidant effects, to increase the production of nitric oxide, and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
MDACH has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively inexpensive and can be used in a variety of laboratory settings. However, MDACH also has several limitations. It is a relatively new compound and has not been extensively studied, and its long-term effects are not yet known. Additionally, it is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
Given the potential of MDACH for use in scientific research, there are a number of potential future directions for research. These include further investigation into its mechanisms of action, its long-term effects, and its potential for use in the development of new drugs and treatments. Additionally, further research could be conducted into its ability to modulate the activity of various receptors and its potential for use in the development of new drug delivery systems. Finally, further research could be conducted into its ability to interact with various proteins and enzymes in the body and its potential for use in the development of new enzyme inhibitors.
Synthesis Methods
MDACH can be synthesized in a two-step process. The first step involves the reaction of ethyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate (EADC) with thionyl chloride in dichloromethane (DCM) to produce methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate (MDAC). The second step involves the reaction of MDAC with hydrochloric acid in DCM to produce MDACH.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride involves the reaction of methyl 3-oxothietane-3-carboxylate with hydroxylamine hydrochloride followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Methyl 3-oxothietane-3-carboxylate", "Hydroxylamine hydrochloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 3-oxothietane-3-carboxylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form methyl 3-hydroxyiminothietane-3-carboxylate.", "Step 2: Methyl 3-hydroxyiminothietane-3-carboxylate is then reduced with sodium borohydride to form methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate.", "Step 3: Methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride." ] } | |
CAS RN |
2770359-63-0 |
Product Name |
methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride |
Molecular Formula |
C5H10ClNO4S |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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